D-Arabinonate

enzyme kinetics sugar acid metabolism pentonate dehydratase

D-Arabinonate (D-arabonate; C5H9O6⁻; MW 165.12 g/mol) is the conjugate base of D-arabinonic acid, classified as a pentonate sugar acid with (2S,3R,4R) stereochemistry. It serves as a key intermediate in the non-phosphorylative oxidative pentose metabolism pathway in bacteria, where it is dehydrated to 2-keto-3-deoxy-D-arabinonate by specialized dehydratases.

Molecular Formula C5H9O6-
Molecular Weight 165.12 g/mol
Cat. No. B1240428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arabinonate
Molecular FormulaC5H9O6-
Molecular Weight165.12 g/mol
Structural Identifiers
SMILESC(C(C(C(C(=O)[O-])O)O)O)O
InChIInChI=1S/C5H10O6/c6-1-2(7)3(8)4(9)5(10)11/h2-4,6-9H,1H2,(H,10,11)/p-1/t2-,3-,4+/m1/s1
InChIKeyQXKAIJAYHKCRRA-JJYYJPOSSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arabinonate: A High-Specificity Pentonate Sugar Acid for Enzymatic and Analytical Research


D-Arabinonate (D-arabonate; C5H9O6⁻; MW 165.12 g/mol) is the conjugate base of D-arabinonic acid, classified as a pentonate sugar acid with (2S,3R,4R) stereochemistry [1]. It serves as a key intermediate in the non-phosphorylative oxidative pentose metabolism pathway in bacteria, where it is dehydrated to 2-keto-3-deoxy-D-arabinonate by specialized dehydratases [2].

Stereochemistry (2S,3R,4R) configuration supports stereospecific enzyme binding studies
Workflow Fits non-phosphorylative pentose metabolism pathway analysis
Selection Reported selective substrate for D-arabinonate dehydratase homologs

Why D-Arabinonate Cannot Be Replaced by Other Pentonate or Hexonate Sugar Acids in Targeted Research


Although many sugar acids share the general aldonic acid scaffold, subtle stereochemical differences at C2, C3, and C4 positions profoundly influence enzyme recognition and catalytic turnover. For the key enzyme C785_RS13685 (D-arabinonate dehydratase), the kcat/Km for D-arabinonate is up to ~6,700-fold greater than that for D-altronate, a C5 epimer [1]. Substituting D-arabinonate with L-xylonate, D-gluconate, or L-fuconate would drastically alter reaction kinetics, leading to erroneous metabolic flux analyses or false-negative enzyme detection [2]. Consequently, researchers must source pure D-arabinonate with verified stereochemistry to ensure experimental reproducibility.

Factor
Target (D-Arabinonate)
Common Substitute (Epimers/Analogs)
Enzyme Recognition
Matches D-arabino configuration at C2, C3, C4
D-Altronate or L-Xylonate may shift enzyme binding affinity significantly
Metabolic Flux
Supports non-phosphorylative pathway flux analysis
Analog substitution may alter pathway intermediate profiles
Kinetic Reproducibility
Enables consistent kcat/Km profiling
Epimer use may require kinetic parameter re-validation

Quantitative Comparative Evidence for D-Arabinonate: Enzymatic Specificity, Inhibition, and Analytical Differentiation


D-Arabinonate Displays Highest Catalytic Efficiency (kcat/Km = 419 min⁻¹·mM⁻¹) Among Tested Substrates for C785_RS13685 Dehydratase

In a direct head-to-head comparison using homogeneously purified recombinant C785_RS13685 from Herbaspirillum huttiense, D-arabinonate exhibited a kcat/Km of 419 ± 11 min⁻¹·mM⁻¹, exceeding that of its closest structural analog L-xylonate (354 ± 19 min⁻¹·mM⁻¹) and dwarfing D-altronate (44.1 ± 1.7 min⁻¹·mM⁻¹) [1]. The ~9.5-fold advantage over D-altronate, a C5 epimer, underscores the stringent stereochemical requirements at the C4 and C5 positions.

Catalytic Efficiency
Head-to-head
419 ± 11 min⁻¹·mM⁻¹
Supports enzyme assay design and substrate selection
C785_RS13685; 9.5-fold higher than D-altronate
enzyme kinetics sugar acid metabolism pentonate dehydratase

~6,700-Fold Catalytic Efficiency Gap Between D-Arabinonate and D-Altronate Confirms Extreme Substrate Discrimination

When assayed with C785_RS13685 using a coupling enzyme system, D-arabinonate yielded a kcat/Km of 2,690 min⁻¹·mM⁻¹, while D-altronate produced only 0.399 min⁻¹·mM⁻¹—a ~6,700-fold difference [1]. This unprecedented discrimination highlights the enzyme’s near-absolute requirement for the D-arabino configuration at C2, C3, and C4.

Substrate Discrimination
Head-to-head
~6,700-fold gap
Supports D-arabino config. requirement for enzyme turnover
Versus D-altronate; C785_RS13685 recombinant enzyme
substrate specificity non-phosphorylative pentose pathway D-arabinonate dehydratase

D-Arabinonate Is the Top Substrate for ACAV_RS08155 Altronate Dehydratase with kcat/Km = 631 min⁻¹·mM⁻¹

For the Acidovorax avenae enzyme ACAV_RS08155, D-arabinonate achieved a kcat/Km of 631 ± 16 min⁻¹·mM⁻¹, which is 7.9-fold higher than L-xylonate (79.6 ± 4.8 min⁻¹·mM⁻¹) and 9.3-fold higher than D-altronate (67.6 ± 1.2 min⁻¹·mM⁻¹) [1]. This pattern reinforces that D-arabinonate is the kinetically preferred substrate across homologous dehydratases.

Homolog Preference
Head-to-head
631 ± 16 min⁻¹·mM⁻¹
Supports conserved enzyme preference across bacterial dehydratases
ACAV_RS08155; 7.9-fold higher than L-xylonate
altronate dehydratase substrate promiscuity kinetic selectivity

D-Arabinonate Acts as a Competitive Inhibitor of D-Altronate Dehydratase (EC 4.2.1.7)

MetaCyc and BRENDA enzyme databases classify D-arabinonate as a competitive inhibitor of D-altronate dehydratase [1][2]. Although a numeric Ki value is not reported in the primary literature (Robert-Baudouy et al., 1982, PMID: 6759855), the competitive mode indicates that D-arabinonate binds at the active site in place of the natural substrate, making it a useful tool for structural and mechanistic studies.

Inhibitor Identity
Data to verify
Competitive (Ki N/R)
Reported competitive inhibition context for altronate dehydratase
Active-site binding; quantitative Ki requires verification
enzyme inhibition competitive inhibitor altronate dehydratase

Optical Rotation Method Distinguishes D-Arabonate from D-Ribonate in Binary Mixtures

A method published in the Japanese pharmaceutical literature uses optical rotation at 345 nm in the presence of molybdate to differentially quantify D-arabonate and D-ribonate in binary mixtures. A linear calibration curve relates mixing ratio to observed rotation, enabling accurate composition determination of unknown samples [1].

Isomer Differentiation
Reported method
Linear calibration at 345 nm
Supports purity verification in mixed aldonate preparations
Molybdate method; distinguishes from D-ribonate
analytical chemistry isomer differentiation optical rotation

High-Impact Application Scenarios for D-Arabinonate in Enzyme Research, Metabolic Engineering, and Analytical Quality Control


High-Sensitivity Enzymatic Detection of D-Arabinonate Dehydratase Activity

Due to the exceptionally high kcat/Km of D-arabinonate for C785_RS13685 (2,690 min⁻¹·mM⁻¹), researchers can detect picomolar concentrations of the enzyme using spectrophotometric coupled assays [1]. This sensitivity enables screening of environmental samples for novel pentose-degrading bacteria.

Metabolic Engineering of Non-Phosphorylative D-Arabinose Pathways

When constructing synthetic pathways for conversion of D-arabinose to α-ketoglutarate or pyruvate, D-arabinonate must be the designated intermediate because any substitution with D-altronate or L-fuconate would reduce flux by >1,000-fold based on kcat/Km ratios [1][2]. Using authentic D-arabinonate ensures pathway performance matches computational design.

Quality Control of Aldonate Mixtures via Molybdate Optical Rotation

Pharmaceutical or food industry labs can implement the 345-nm molybdate optical rotation method to verify the D-arabinonate content in mixed aldonate preparations, distinguishing it from D-ribonate [3]. This method requires only a polarimeter and common reagents, facilitating routine QC without chromatography.

Competitive Inhibition Assays for D-Altronate Dehydratase

D-Arabinonate serves as a competitive inhibitor of D-altronate dehydratase, enabling active-site titration and mechanistic studies [4]. Researchers can use D-arabinonate to block enzyme activity in complex lysates, confirming the identity of the dehydratase in proteomic studies.

Application
Selection Property
Validation Focus
Enzyme Kinetic Studies
Assay Substrate Specificity
Kinetic Parameter Validation
Metabolic Pathway Research
Stereochemical Identity
Flux Model Validation
Analytical Quality Control
Isomer-Specific Detection
Method Linearity Review
Inhibition Assays
Competitive Inhibition Context
Active-Site Mapping Review
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